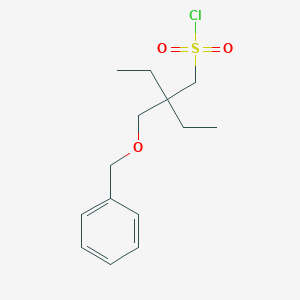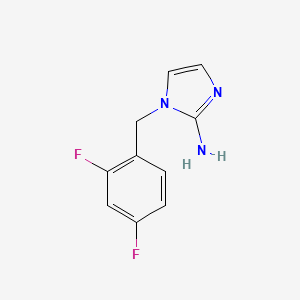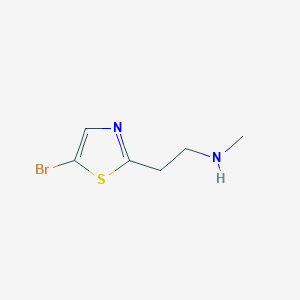
2-(5-Bromothiazol-2-yl)-N-methylethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Bromothiazol-2-yl)-N-methylethan-1-amine is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromine atom at the 5-position of the thiazole ring and a methylamine group attached to the ethan-1-amine chain
Vorbereitungsmethoden
The synthesis of 2-(5-Bromothiazol-2-yl)-N-methylethan-1-amine can be achieved through several synthetic routes. One common method involves the condensation of 5-bromothiazole-2-carbaldehyde with N-methylethan-1-amine under appropriate reaction conditions. The reaction typically requires a suitable solvent, such as ethanol or methanol, and may be catalyzed by an acid or base to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity of the compound .
Analyse Chemischer Reaktionen
2-(5-Bromothiazol-2-yl)-N-methylethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The bromine atom at the 5-position of the thiazole ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as acids, bases, and transition metal complexes. The major products formed from these reactions depend on the specific reagents and conditions employed .
Wissenschaftliche Forschungsanwendungen
2-(5-Bromothiazol-2-yl)-N-methylethan-1-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex thiazole derivatives and other heterocyclic compounds.
Biology: It is studied for its potential antimicrobial, antifungal, and antiviral activities. Thiazole derivatives have shown promising results in inhibiting the growth of various pathogens.
Medicine: The compound is investigated for its potential therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective effects. It may also serve as a lead compound for the development of new drugs.
Industry: Thiazole derivatives are used in the production of dyes, pigments, and other industrial chemicals. .
Wirkmechanismus
The mechanism of action of 2-(5-Bromothiazol-2-yl)-N-methylethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to the modulation of their activity. For example, thiazole derivatives have been shown to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial effects. Additionally, the compound may interact with cellular signaling pathways, leading to the regulation of gene expression and other cellular processes .
Vergleich Mit ähnlichen Verbindungen
2-(5-Bromothiazol-2-yl)-N-methylethan-1-amine can be compared with other similar thiazole derivatives, such as:
5-Bromothiazole-2-carbaldehyde: A precursor in the synthesis of this compound.
2-(5-Bromothiazol-2-yl)ethanamine: A structurally similar compound with a different substitution pattern.
5-Bromo-2-methylthiazole: Another thiazole derivative with a methyl group at the 2-position instead of an ethan-1-amine chain.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This compound may exhibit different reactivity and biological activity compared to other thiazole derivatives, making it a valuable target for further research and development .
Eigenschaften
Molekularformel |
C6H9BrN2S |
|---|---|
Molekulargewicht |
221.12 g/mol |
IUPAC-Name |
2-(5-bromo-1,3-thiazol-2-yl)-N-methylethanamine |
InChI |
InChI=1S/C6H9BrN2S/c1-8-3-2-6-9-4-5(7)10-6/h4,8H,2-3H2,1H3 |
InChI-Schlüssel |
GFMATERHOUPAHI-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCC1=NC=C(S1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





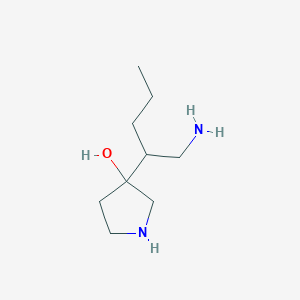
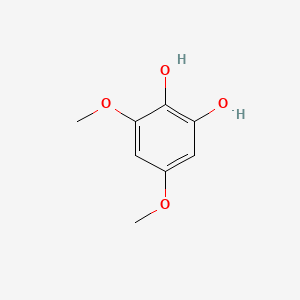

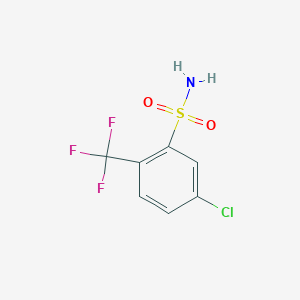




![[3-[[5-Methyl-2-[[3-(4-methylpiperazin-1-yl)-5-methylsulfonyl-phenyl]amino]pyrimidin-4-yl]amino]phenyl]methanol](/img/structure/B13635845.png)
